Cas no 54299-17-1 (1,4-Bis(4-phenoxybenzoyl)benzene)

1,4-Bis(4-phenoxybenzoyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1,4-Phenylenebis((4-phenoxyphenyl)methanone)

- [4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone

- 1,4-BIS(4-PHENOXYBENZOYL)BENZENE

- 1,4-bis(4'-phenoxybenzoyl)benzene

- 4,4'-Diphenoxyterephthalophenone

- Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-

- Methanone, 1,4-phenylenebis((4-phenoxyphenyl)-

- 1,4-Phenylene bis((4-phenoxyphenyl)-methanone)

- Oprea1_515274

- CBDivE_002843

- 1,4-bis (4-phenoxybenzoyl)benzene

- C32H22O4

- 7815AB

- STK367737

- SCHEMBL1082112

- DTXSID5074056

- NWJVKSITTJQWCG-UHFFFAOYSA-N

- 54299-17-1

- NS00007538

- BS-28643

- EC 620-097-9

- H10956

- MFCD00319174

- CS-0453540

- AKOS016010850

- benzene-1,4-diylbis[(4-phenoxyphenyl)methanone]

- 1,4-Bis(4-phenoxybenzoyl)benzene

-

- MDL: MFCD00319174

- インチ: 1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H

- InChIKey: NWJVKSITTJQWCG-UHFFFAOYSA-N

- SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C(C1C([H])=C([H])C(=C([H])C=1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

計算された属性

- 精确分子量: 470.15200

- 同位素质量: 470.15180918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 36

- 回転可能化学結合数: 8

- 複雑さ: 623

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6

- XLogP3: 7.7

じっけんとくせい

- 密度みつど: 1.216

- ゆうかいてん: 211-217 ºC

- PSA: 52.60000

- LogP: 7.73320

1,4-Bis(4-phenoxybenzoyl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | P320978-500mg |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 500mg |

$190.00 | 2023-05-17 | ||

| A2B Chem LLC | AG23489-10g |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 98% | 10g |

$662.00 | 2024-04-19 | |

| 1PlusChem | 1P00DDPD-1g |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 98% | 1g |

$150.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524207-1g |

1,4-Phenylenebis((4-phenoxyphenyl)methanone) |

54299-17-1 | 98% | 1g |

¥5040.00 | 2024-05-09 | |

| TRC | P320978-100mg |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 100mg |

60.00 | 2021-07-20 | ||

| TRC | P320978-250mg |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 250mg |

$115.00 | 2023-05-17 | ||

| Apollo Scientific | OR2850-1g |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 1g |

£96.00 | 2025-02-19 | ||

| Alichem | A019112281-5g |

1,4-Phenylenebis((4-phenoxyphenyl)methanone) |

54299-17-1 | 95% | 5g |

$484.80 | 2023-09-01 | |

| TRC | P320978-1g |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 1g |

$ 260.00 | 2022-06-03 | ||

| A2B Chem LLC | AG23489-1g |

1,4-Bis(4-phenoxybenzoyl)benzene |

54299-17-1 | 98 | 1g |

$106.00 | 2024-04-19 |

1,4-Bis(4-phenoxybenzoyl)benzene 関連文献

-

Kaylie J. Smith,Ian D. H. Towle,Mark G. Moloney RSC Adv. 2016 6 13809

-

Feng Yu,Joice Thomas,Mario Smet,Wim Dehaen,Bert F. Sels Green Chem. 2016 18 1694

-

Pengfei Yang,Mark G. Moloney RSC Adv. 2016 6 111276

1,4-Bis(4-phenoxybenzoyl)benzeneに関する追加情報

Introduction to 1,4-Bis(4-phenoxybenzoyl)benzene (CAS No. 54299-17-1)

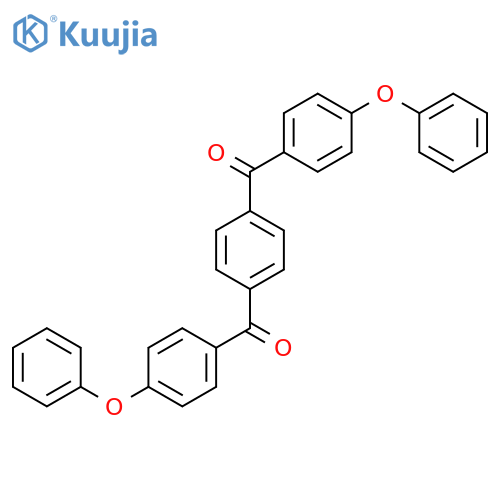

1,4-Bis(4-phenoxybenzoyl)benzene (CAS No. 54299-17-1) is a compound of significant interest in the fields of organic chemistry and materials science. This aromatic compound, characterized by its unique molecular structure, has been the subject of extensive research due to its potential applications in various industries, including pharmaceuticals, electronics, and materials science.

The molecular formula of 1,4-Bis(4-phenoxybenzoyl)benzene is C28H20O4, and it has a molecular weight of 420.46 g/mol. The compound features a central benzene ring substituted with two 4-phenoxybenzoyl groups, which contribute to its distinctive properties and reactivity. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules and materials.

In recent years, the study of 1,4-Bis(4-phenoxybenzoyl)benzene has gained momentum due to its potential in the development of novel materials with unique optical and electronic properties. Research has shown that this compound can be used as a building block for the synthesis of conjugated polymers and small molecules with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A study published in the Journal of Materials Chemistry C in 2023 highlighted the use of 1,4-Bis(4-phenoxybenzoyl)benzene as a key component in the synthesis of a new class of conjugated polymers with enhanced photoluminescence efficiency. The researchers demonstrated that the incorporation of this compound into polymer backbones led to improved charge transport properties and stability under various environmental conditions.

Beyond its applications in materials science, 1,4-Bis(4-phenoxybenzoyl)benzene has also shown promise in pharmaceutical research. A recent study published in the Journal of Medicinal Chemistry explored the potential of this compound as a lead molecule for the development of new drugs targeting specific biological pathways. The researchers found that derivatives of 1,4-Bis(4-phenoxybenzoyl)benzene exhibited potent inhibitory activity against certain enzymes involved in disease processes, making them attractive candidates for further drug development.

The synthetic route for 1,4-Bis(4-phenoxybenzoyl)benzene involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. Common synthetic methods include Friedel-Crafts acylation and Suzuki coupling reactions. These methods have been optimized to produce the compound efficiently on both laboratory and industrial scales.

In terms of safety and handling, while 1,4-Bis(4-phenoxybenzoyl)benzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to minimize exposure risks.

The market demand for 1,4-Bis(4-phenoxybenzoyl)benzene is expected to grow as its applications expand into new areas. Key drivers include advancements in materials science and increasing interest in sustainable and high-performance materials for electronic devices. Additionally, ongoing research into its pharmaceutical potential could open up new markets for this versatile compound.

In conclusion, 1,4-Bis(4-phenoxybenzoyl)benzene (CAS No. 54299-17-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure and versatile properties make it an important material for researchers and industry professionals alike. As research continues to uncover new applications and optimize synthetic methods, the importance of this compound is likely to grow even further.

54299-17-1 (1,4-Bis(4-phenoxybenzoyl)benzene) Related Products

- 5031-78-7(1-(4-phenoxyphenyl)ethan-1-one)

- 90-96-0(4,4'-Dimethoxybenzophenone)

- 611-94-9(4-Methoxybenzophenone)

- 54916-28-8(4'-(4-Methoxyphenoxy)acetophenone)

- 586-37-8(1-(3-methoxyphenyl)ethan-1-one)

- 6317-73-3(4-Phenoxybenzophenone)

- 23886-71-7((4-Methoxyphenyl)(4-methylphenyl)methanone)

- 100-06-1(1-(4-methoxyphenyl)ethan-1-one)

- 14984-21-5(4,4'-Diphenoxybenzophenone)

- 2615-11-4(4,4'-Diacetyldiphenyl ether)